molecular formula C9H20N2 B141726 4-Diethylamino-piperidine CAS No. 143300-64-5

4-Diethylamino-piperidine

Cat. No. B141726
M. Wt: 156.27 g/mol
InChI Key: OUXRMEUJNPVXMM-UHFFFAOYSA-N
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Description

4-Diethylamino-piperidine is a structural motif present in various compounds that have been characterized for their potential applications in pharmacology and biophotonics. The presence of the diethylamino group attached to the piperidine ring is a common feature in molecules designed for specific biological interactions, such as the delta opioid receptor agonists described in the first paper . Additionally, the diethylamino group contributes to the photonic properties of certain compounds, as seen in the second paper, where it is part of biophotonic materials with characterized light absorption and fluorescence properties .

Synthesis Analysis

The synthesis of compounds containing the 4-diethylamino-piperidine motif involves various strategies. One approach for synthesizing delta opioid receptor agonists with this motif includes dehydration of benzhydryl alcohols and Suzuki coupling reactions . Another method, as mentioned in the third paper, is a diastereoselective synthesis that allows for the creation of 2,4-disubstituted piperidines, which are valuable scaffolds in drug discovery . The fourth paper describes the synthesis of a carbon-14 labeled compound, where the diethylamino-piperidine structure is part of a potent delta opioid receptor agonist, with the radioisotope introduced via an aryllithium reaction with carbon dioxide .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-diethylamino-piperidine moiety is characterized by the presence of a piperidine ring, which can adopt various conformations depending on the substituents and the overall molecular context. In the case of the biophotonic materials studied, the central heterocycles are flattened due to conjugation, and the dihedral angles between the planar parts of the heterocycle and the phenyl rings are precisely measured, indicating a significant degree of structural rigidity .

Chemical Reactions Analysis

The chemical reactivity of the 4-diethylamino-piperidine motif is influenced by its basicity and the presence of substituents that can participate in various chemical reactions. For instance, the synthesis of delta opioid receptor agonists involves reactions that form carbon-carbon double bonds and amide linkages, demonstrating the versatility of the piperidine ring in chemical transformations . The diastereoselective synthesis mentioned in the third paper also highlights the reactivity of the piperidine ring, as it can be selectively functionalized to achieve the desired stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-diethylamino-piperidine structure are diverse and depend on the specific context of the molecule. For example, the biophotonic materials exhibit unique optical properties, such as one- and two-photon absorption of light and fluorescence, which are directly related to the molecular structure of the piperidine ring and its substituents . The pharmacological properties of the delta opioid receptor agonists also depend on the precise arrangement and electronic distribution within the piperidine-containing molecules .

Scientific Research Applications

Fluorescence Probing and pH Sensitivity

4-Diethylamino-piperidine derivatives, such as those used in the synthesis of pH-sensitive probes, offer applications in cellular imaging. The compound 7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P), which features a piperidine structure, demonstrates high pH sensitivity and is suitable for tracing intracellular pH changes, especially from neutral to acidic conditions (Liu et al., 2015).

Cytotoxicity and Anticancer Potential

4-Diethylamino-piperidine derivatives have been found to exhibit significant cytotoxicity towards various cancer cell lines. Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related substances show potential as new classes of cytotoxic agents for cancer treatment (Dimmock et al., 1998).

Acetylcholinesterase Inhibition

Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include diethylamino-piperidine structures, have shown potent anti-acetylcholinesterase activity. These compounds could be relevant in developing treatments for conditions like dementia (Sugimoto et al., 1990).

Potential in Hydrogen Storage

Substituted piperidines, such as those with diethylamino groups, are being explored for their utility as reversible organic hydrogen storage liquids. These compounds, including 4-dimethylaminopiperidine and others, are studied for their potential in hydrogen-powered fuel cells (Cui et al., 2008).

Biophotonic Materials

Compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their potential as biophotonic materials. These materials, due to their specific structural properties, are of interest for applications in light absorption and fluorescence (Nesterov et al., 2003).

Safety And Hazards

4-Diethylamino-piperidine is classified as having acute toxicity, both oral and dermal, and inhalation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N,N-diethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRMEUJNPVXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374233
Record name 4-Diethylamino-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diethylamino-piperidine

CAS RN

143300-64-5
Record name 4-Diethylamino-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

To a solution of 4-(diethylamino)piperidine dihydrochloride (3.0 g, 0.019 mmol) in water (20 mL), 2M sodium hydroxide solution (5.0 mL) was added at ambient temperature. The mixture was stirred for 30 min. The solvent was removed under reduced pressure, and methanol (10 mL) was added to the crude material, then the residue was removed by filtration. The filtrate was concentrated and dried to afford 4-(diethylamino)piperidine (1.7 g, y. 77%) as solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TA Sharma, IJ Reynolds - Neurochemistry international, 1998 - Elsevier
Several studies have suggested that polyamines modulate the interaction of glycine with the NMDA receptor [We have further investigated the e} ects of polyamines using the NMDA …
Number of citations: 1 www.sciencedirect.com
DM Berger, M Dutia, D Powell, MB Floyd… - Bioorganic & medicinal …, 2008 - Elsevier
A series of substituted 7-alkenyl 4[3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-3-quinolinecarbonitrile analogs were synthesized and evaluated as MEK1 kinase inhibitors. …
Number of citations: 23 www.sciencedirect.com
M Bu, T Cao, H Li, M Guo, BB Yang, C Zeng… - …, 2017 - Wiley Online Library
Inspired by the significant anticancer activity of our previously screened natural ergosterol peroxide (1), we synthesized and characterized a series of novel ergosterol peroxide 3‐…
L Zhang, Q Zheng, Y Yang, H Zhou, X Gong… - European Journal of …, 2014 - Elsevier
A series of indolin-2-one analogues were designed and synthesized, and all of them exhibited excellent in vitro potency. The structure and in vivo activity or toxicity relationship (in-vivo …
Number of citations: 33 www.sciencedirect.com
A Safrygin, P Zhmurov, D Dar'in, S Silonov… - Journal of Enzyme …, 2021 - Taylor & Francis
A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as the basis for the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP). Synthesis of 3,4-…
Number of citations: 1 www.tandfonline.com
PL Beaulieu, R Coulombe, J Gillard… - Canadian Journal of …, 2013 - cdnsciencepub.com
Acylsulfonamide and acylsulfamide as surrogates for the carboxylic acid function of N-acetamide-indole-6-carboxylic acids were evaluated as allosteric inhibitors of hepatitis C virus (…
Number of citations: 12 cdnsciencepub.com
BB Ivanova, M Spiteller - Journal of Molecular Structure, 2012 - Elsevier
The molecular architecture design and physical properties of seven camptothecin (CPT) alkaloids, structurally related to irinotecan (CPT-11), substituted with the cyclic bulk N-aliphatic …
Number of citations: 18 www.sciencedirect.com

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